4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy, morpholinyl, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: Starting with 4-methoxybenzoic acid, it is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-hydroxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Reduction: 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholinyl and thiophenyl groups allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the thiophen-2-yl group.
4-methoxy-N-(4-nitrobenzyl)aniline: Similar benzamide core but different substituents.
Uniqueness
4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thiophen-2-yl group, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions and applications.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-12-24-17)20-8-10-23-11-9-20/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
InChI Key |
PCHMUTNMFWBLEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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